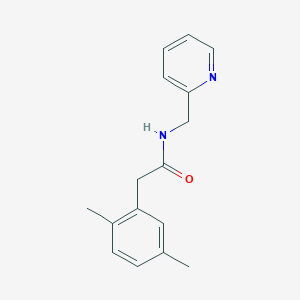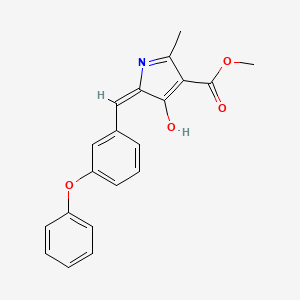![molecular formula C11H12N4O B5975276 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5975276.png)
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a triazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is believed to exert its effects through inhibition of protein kinases and phosphatases, which are key regulators of cellular signaling pathways. By modulating the activity of these enzymes, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one can alter the activity of downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is its ability to selectively inhibit specific enzymes and proteins, making it a valuable tool for investigating specific cellular processes. Additionally, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is relatively easy to synthesize and can be used in a variety of experimental systems. However, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one can be toxic at high concentrations, and its effects can be influenced by various factors, including pH and temperature.
Orientations Futures
There are a number of potential future directions for research involving 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one. One area of interest is the development of 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one-based drugs for the treatment of cancer and other diseases. Additionally, further investigation is needed to fully understand the mechanisms of action of 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one and its effects on various cellular processes. Finally, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one may have potential applications in the development of new imaging techniques for studying cellular processes in vivo.
Méthodes De Synthèse
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one can be synthesized using a variety of methods, including the reaction of 4-methylphenylamine with cyanogen bromide and subsequent reaction with dimethylformamide dimethyl acetal. Another method involves the reaction of 4-methylphenylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of acetic anhydride.
Applications De Recherche Scientifique
6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular processes. 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has also been used as a tool for investigating the activity of various enzymes and proteins, including protein kinases and phosphatases. Additionally, 6-methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has been shown to have potential applications in the development of anti-cancer drugs.
Propriétés
IUPAC Name |
6-methyl-3-(4-methylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-5-9(6-4-7)12-11-13-10(16)8(2)14-15-11/h3-6H,1-2H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGENHKZLHBKAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-[(4-methylphenyl)amino]-1,2,4-triazin-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-methyl-2-[(2-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5975196.png)
![2-methyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975198.png)
![1-(2-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5975209.png)

![2-chloro-N-({1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975237.png)

![4-[2-amino-2-(3,5-dimethyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B5975249.png)
![(4-chlorophenyl)[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanone](/img/structure/B5975255.png)
![N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5975257.png)
![N-(2-methoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5975258.png)

![1-(2-fluorophenyl)-4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5975267.png)
![2-[5-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B5975269.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5975288.png)